DL-Alanine-2-13C
Overview
Description
DL-Alanine-2-13C is a chemical compound enriched with the stable isotope carbon-13 . It is the racemic compound of L- and D-alanine . DL-Alanine plays a key role in the glucose-alanine cycle between tissues and liver . It is also employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles .
Synthesis Analysis
The synthesis of this compound involves a reaction that is stirred overnight. A small aliquot of the reaction is then placed in a solution for LC-MS analysis to determine the crude 13C% incorporation of the amino acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH313CH(NH2)CO2H . The molecular weight is 90.09 .Chemical Reactions Analysis
This compound is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 289 °C (dec.) (lit.) .Scientific Research Applications
NMR Spectroscopy and Enantiomer Separation
DL-Alanine-2-13C plays a significant role in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the separation and analysis of enantiomers. Naumann et al. (2007) demonstrated the use of a chiral anisotropic medium of variably stretched gelatin for NMR spectral separation of enantiomers of dl-alanine, highlighting its utility in distinguishing alanine enantiomers via 1H, 2H, and 13C NMR (Naumann et al., 2007).
Metabolic Analysis and Drug Mechanism Investigation
In medical and biochemical research, this compound is utilized to analyze metabolic pathways. For instance, Prosser et al. (2013) used stable isotope-mass spectrometry (MS)-based metabolomic profiling with 13C α-carbon-2H l-alanine to understand the mechanism of antibiotic action in Mycobacterium tuberculosis, revealing insights into enzyme inhibition (Prosser & de Carvalho, 2013).
Studying Metabolic Fate in Various Cells
This compound is instrumental in studying the metabolic fate of alanine in different cell types. Zwingmann et al. (2000) used NMR spectroscopy to explore the fate of [3‐13C]alanine in astrocytes, neurons, and cocultures, revealing significant insights into metabolic pathways, including the synthesis of lactate in astrocytes and neurotransmitter amino acids in neurons (Zwingmann et al., 2000).
Structural and Dynamical Characterization of Proteins
In the field of structural biology, this compound is used for characterizing the structure and dynamics of proteins. Isaacson et al. (2007) developed a method for synthesizing and incorporating l-alanine-3-13C,2-2H into protein sequences, facilitating the study of large protein complexes through NMR spectroscopy (Isaacson et al., 2007).
Metabolite Enrichment and Flux Analysis
13C-labeled alanine, such as this compound, is essential in studying metabolite enrichments and fluxes in biological systems. Dölle (2000) investigated alanine metabolism in rat liver using 1H and 13C NMR spectroscopy, revealing insights into gluconeogenesis and different metabolic pathways of alanine (Dölle, 2000).
Investigating Metabolic Pathways in Diseases
This compound is also utilized in studying metabolic pathways in diseases. Frydman et al. (1990) applied 13C-nuclear magnetic resonance to study glucose metabolism in Trypanosoma cruzi, the causative agent of Chagas' disease, uncovering significant findings about the metabolic products and pathways, including the identification of [3-13C]alanine (Frydman et al., 1990).
Application in Material Science
Beyond biological systems, this compound finds application in material science. Criado et al. (1989) synthesized complexes of Pt(II) with dithiocarbamates derived from DL-alanine, providing insights into the synthesis, characterization, and thermal behavior of these complexes (Criado et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
2-amino(213C)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VQEHIDDOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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